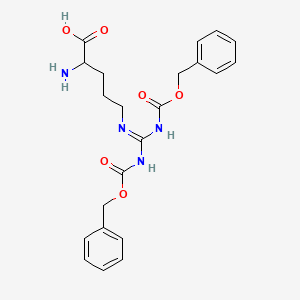
H-Arg(Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg(Z)-OH, also known as Nα-benzyloxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective group, benzyloxycarbonyl (Z), which safeguards the amino group during chemical reactions. This compound is significant in the field of biochemistry and organic chemistry for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Z)-OH typically involves the protection of the amino group of arginine with a benzyloxycarbonyl group. This can be achieved through the reaction of arginine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually require an aqueous or organic solvent and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Arg(Z)-OH undergoes various chemical reactions, including:
Oxidation: The guanidino group in arginine can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protective group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.
Substitution: Nucleophilic reagents such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Free arginine after the removal of the protective group.
Substitution: Various substituted arginine derivatives depending on the nucleophile used.
Scientific Research Applications
H-Arg(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for nitric oxide production.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of H-Arg(Z)-OH involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of arginine, allowing selective reactions to occur at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that the amino group does not participate in unwanted side reactions. The protective group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Nα-Fmoc-L-arginine: Another protected form of arginine, using the fluorenylmethyloxycarbonyl (Fmoc) group.
Nα-Boc-L-arginine: Uses the tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
H-Arg(Z)-OH is unique due to its use of the benzyloxycarbonyl group, which offers specific advantages in terms of stability and ease of removal. Compared to Fmoc and Boc groups, the Z group provides different reactivity and protection characteristics, making it suitable for certain synthetic applications where other protective groups may not be ideal.
Properties
IUPAC Name |
2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVTHZNIALJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














